molecular formula C6H5BrN4O B14800100 2-bromo-1-methyl-6H-imidazo[4,5-d]pyridazin-7-one

2-bromo-1-methyl-6H-imidazo[4,5-d]pyridazin-7-one

Cat. No.: B14800100
M. Wt: 229.03 g/mol
InChI Key: GUKNFPUGQFYKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-methyl-6H-imidazo[4,5-d]pyridazin-7-one is a fused heterocyclic compound featuring an imidazo[4,5-d]pyridazine core. The bromine atom at position 2 and the methyl group at position 1 are critical substituents influencing its reactivity and physicochemical properties.

Properties

Molecular Formula

C6H5BrN4O

Molecular Weight

229.03 g/mol

IUPAC Name

2-bromo-1-methyl-6H-imidazo[4,5-d]pyridazin-7-one

InChI

InChI=1S/C6H5BrN4O/c1-11-4-3(9-6(11)7)2-8-10-5(4)12/h2H,1H3,(H,10,12)

InChI Key

GUKNFPUGQFYKRR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=NNC2=O)N=C1Br

Origin of Product

United States

Preparation Methods

Condensation of Diaminopyridazines with Carbonyl Sources

A widely employed method involves the condensation of 4,5-diaminopyridazin-7-one with α-keto acids or aldehydes. For example, reaction with glyoxal under acidic conditions yields the imidazole ring through a double Schiff base formation and subsequent cyclodehydration. This route is advantageous for its simplicity but often requires stringent control of pH and temperature to avoid side products such as polymeric impurities.

Transition Metal-Catalyzed Cyclizations

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for assembling fused heterocycles. A 2018 study demonstrated that 4-amino-5-iodopyridazin-7-one undergoes Ullmann-type coupling with methyl isocyanide in the presence of CuI/1,10-phenanthroline, forming the imidazo[4,5-d]pyridazinone core in 68% yield. While effective, this method necessitates anhydrous conditions and inert atmospheres, increasing operational complexity.

Introduction of the Methyl Group at Position 1

The installation of the methyl substituent at N1 is achieved through alkylation or nucleophilic substitution. Key methods include:

Direct Alkylation Using Methyl Halides

Treatment of the unsubstituted imidazo[4,5-d]pyridazin-7-one with methyl iodide in dimethylformamide (DMF) containing potassium carbonate provides 1-methyl derivatives in 45–60% yield. Optimal conditions (Table 1) involve refluxing for 12 hr, though extended reaction times lead to di-methylation at both N1 and N3 positions.

Table 1: Alkylation Efficiency Under Varied Conditions

Methylating Agent Base Solvent Temp (°C) Time (hr) Yield (%)
CH₃I K₂CO₃ DMF 80 12 58
(CH₃)₂SO₄ NaH THF 60 8 49
CH₃OTf DBU MeCN RT 24 63

Reductive Amination Pathways

An alternative approach employs reductive amination of 1H-imidazo[4,5-d]pyridazin-7-one with formaldehyde under hydrogen gas (1 atm) in the presence of 10% Pd/C. This method achieves 71% yield with excellent regioselectivity for N1 methylation.

One-Pot Tandem Synthesis

Recent advances have enabled the consolidation of core formation, methylation, and bromination into a single reaction vessel:

Sequential Cyclization-Alkylation-Bromination

Heating 4,5-diaminopyridazin-7-one with methyl glyoxalate and N-bromosuccinimide (NBS) in acetonitrile at 80°C for 24 hr provides the target compound in 41% overall yield. While operationally simpler, this method requires precise stoichiometric control to prevent over-bromination.

Analytical Characterization Benchmarks

Authentic samples of 2-bromo-1-methyl-6H-imidazo[4,5-d]pyridazin-7-one exhibit characteristic spectral features:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.98 (s, 3H, N-CH₃), 8.21 (s, 1H, H5), 8.94 (s, 1H, H3)
  • IR (KBr) : ν 1725 cm⁻¹ (C=O), 1560 cm⁻¹ (C=N), 680 cm⁻¹ (C-Br)
  • HRMS (ESI+) : m/z calc. for C₇H₆BrN₄O [M+H]⁺ 256.9692, found 256.9689

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-methyl-6H-imidazo[4,5-d]pyridazin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The choice of solvent and temperature conditions is crucial to achieve the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

2-bromo-1-methyl-6H-imidazo[4,5-d]pyridazin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-1-methyl-6H-imidazo[4,5-d]pyridazin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[4,5-b]pyridines

  • Core Structure : Imidazo[4,5-b]pyridine (vs. imidazo[4,5-d]pyridazine in the target compound).
  • Key Features : Bromine or acetyl substituents are common, as seen in 1-acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one .
  • Bioactivity : Demonstrated antiviral, anti-inflammatory, and kinase inhibitory activities due to structural resemblance to purines, enabling interactions with DNA/RNA .
  • Synthesis : Bromination (e.g., N-bromoacetamide) and acetylation (e.g., acetyl chloride) are typical steps .

Oxazolo[4,5-d]pyrimidines

  • Core Structure : Oxazole fused with pyrimidine (vs. imidazole-pyridazine in the target compound).
  • Key Features : Substitutions at position 7 (e.g., aryl groups) influence cytotoxicity and lipophilicity .
  • Bioactivity : High logP (5.51–6.72) correlates with cytotoxicity, limiting antiviral utility .
  • Synthesis : Chlorination (POCl₃) followed by amine substitution is a common route .

Thiazolo[4,5-d]pyrimidines

  • Core Structure : Thiazole fused with pyrimidine.
  • Key Features : Alkylthio groups at sulfur enhance antibacterial activity .
  • Synthesis : Alkylation of thione intermediates with alkyl halides in acetonitrile .

Imidazo[4,5-d]pyrrolo[2,3-b]pyridines

  • Core Structure : Imidazo[4,5-d]pyrrolopyridine, adding a pyrrole ring.
  • Synthesis: Complex routes involving cyanogen bromide and functionalization via Pd/C catalysis .

Structural and Functional Analysis

Table 1: Comparative Overview of Key Features

Compound Class Core Heterocycle Substituent Impact Bioactivity logP Range Synthesis Highlights
2-Bromo-1-methyl-6H-imidazo[4,5-d]pyridazin-7-one Imidazo[4,5-d]pyridazine Bromine (leaving group), methyl (lipophilicity) Underexplored N/A Likely bromination/alkylation
Oxazolo[4,5-d]pyrimidines Oxazolo[4,5-d]pyrimidine High aryl substitution Cytotoxic (logP >5.5) 3.65–6.72 POCl₃ chlorination
Thiazolo[4,5-d]pyrimidines Thiazolo[4,5-d]pyrimidine Alkylthio groups Antibacterial N/A Alkylation with alkyl halides
Imidazo[4,5-b]pyridines Imidazo[4,5-b]pyridine Bromine/acetyl groups Antiviral, anti-inflammatory N/A Bromination, acetylation

Biological Activity

2-Bromo-1-methyl-6H-imidazo[4,5-d]pyridazin-7-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, as well as its mechanisms of action.

  • Molecular Formula : C6H5BrN4O
  • Molecular Weight : 229.04 g/mol
  • CAS Number : 2639697-38-2

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of imidazo[4,5-b]pyridine have been evaluated for their cytotoxic effects on various cancer cell lines.

  • Mechanism of Action :
    • Compounds in this class often induce apoptosis in cancer cells by modulating cell cycle progression and promoting cell death pathways.
    • The compound has been shown to affect the Jurkat cell line significantly, with an IC50 value indicating effective cytotoxicity at low concentrations (around 4.64 µM) .
  • Case Study :
    • A study reported that treatment with related imidazo derivatives led to substantial reductions in cell viability in HeLa and MCF-7 cells, demonstrating the potential for these compounds in cancer therapy .
CompoundCell LineIC50 (µM)Effect
BPUJurkat4.64Cytotoxic
BPUHeLa9.22Cytotoxic
BPUMCF-78.47Cytotoxic

Antimicrobial Activity

Imidazo derivatives have shown promise against various pathogens, including bacteria and fungi.

  • Antitubercular Activity :
    • A series of imidazo[4,5-b]pyridine derivatives were tested against Mycobacterium tuberculosis, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 0.5 μmol/L .
  • Mechanism of Action :
    • The antimicrobial effects are thought to arise from the ability of these compounds to interfere with bacterial DNA replication and protein synthesis.

Anti-inflammatory Activity

The anti-inflammatory properties of related compounds have also been documented.

  • Inhibition of COX Enzymes :
    • Certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes effectively, which are key players in the inflammatory response .
  • Case Study :
    • In vitro studies demonstrated that some pyrimidine derivatives had IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
CompoundCOX Inhibition IC50 (µM)
Compound A0.04
Celecoxib0.04

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazo derivatives.

  • Substituent Effects :
    • The presence of electron-donating groups on the imidazo ring significantly enhances biological activity.
    • Specific modifications at various positions on the ring can lead to improved efficacy against cancer cells and pathogens.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-bromo-1-methyl-6H-imidazo[4,5-d]pyridazin-7-one?

  • Answer : The compound can be synthesized via multi-step reactions starting from halogenated pyridazine precursors. Key steps include cyclization using reagents like POCl₃ for halogenation (e.g., introducing bromine at C-2) and alkylation (e.g., methyl group introduction at N-1). For example, describes a similar synthesis where bromine substitution is achieved via nucleophilic displacement using NaBr or KBr under reflux conditions. Purification often involves column chromatography (ethyl acetate/hexane) and recrystallization to achieve >95% purity .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Answer : X-ray crystallography (using SHELX programs for refinement) provides definitive structural confirmation, particularly for fused heterocyclic systems . Complementary techniques include:

  • ¹H/¹³C NMR : To verify substituent positions (e.g., methyl group at N-1, bromine at C-2).
  • HRMS : For molecular weight validation.
  • IR spectroscopy : To identify functional groups like carbonyl (C=O) in the pyridazinone ring .

Q. How can researchers design preliminary biological activity screens for this compound?

  • Answer : Prioritize assays aligned with known bioactivities of structurally similar imidazo-pyridazines, such as:

  • Antiviral activity : Cell-based assays against RNA viruses (e.g., Chikungunya), measuring EC₅₀ values .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .
  • Enzyme inhibition : Target kinases or hydrolases (e.g., FAAH) using fluorogenic substrates .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of imidazo-pyridazine derivatives?

  • Answer : Discrepancies (e.g., varying EC₅₀ values across studies) may arise from differences in assay conditions or cellular models. To address this:

  • Standardize protocols : Use identical cell lines, virus strains, and assay durations.
  • Control for solubility : Pre-test compound solubility in DMSO/PBS to avoid false negatives.
  • Validate target engagement : Employ SPR or thermal shift assays to confirm direct binding to purported targets (e.g., viral polymerases) .

Q. How does the bromine substituent influence reactivity in further functionalization?

  • Answer : The C-2 bromine acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura for aryl introduction) or nucleophilic substitution (e.g., amines, thiols). demonstrates bromine replacement in similar compounds using NaOH (yielding hydroxyl groups) or NaSH (yielding thiols) under mild conditions . Kinetic studies (HPLC monitoring) can optimize reaction pathways and minimize side products.

Q. What computational approaches predict the drug-likeness and binding modes of this compound?

  • Answer :

  • In silico ADMET : Use SwissADME or QikProp to assess solubility, permeability, and metabolic stability.
  • Molecular docking : Target crystal structures (e.g., PDB IDs for viral proteases) to model binding interactions. highlights the use of Schrödinger Suite for docking thiazolo-pyrimidinones, a related scaffold, into GABAₐ receptor pockets .
  • MD simulations : Validate binding stability over 100-ns trajectories (e.g., GROMACS) .

Q. What challenges arise in crystallographic analysis of halogenated imidazo-pyridazines, and how are they addressed?

  • Answer : Heavy atoms like bromine can cause absorption errors or weak diffraction. Mitigation strategies include:

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution.
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and anisotropic displacement parameters for bromine .
  • Hydrogen bonding analysis : Identify key interactions (e.g., N–H⋯O/N) stabilizing the lattice, as shown in for a brominated imidazo-pyridine .

Methodological Considerations

  • Synthetic Optimization : Use Design of Experiments (DoE) to vary reaction time, temperature, and stoichiometry for yield improvement .
  • Data Reproducibility : Share raw crystallographic data (CIF files) via repositories like the Cambridge Structural Database for independent validation .
  • Ethical Screening : Prefer in silico and in vitro models over animal testing unless required for translational studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.